![molecular formula C14H18ClNO3S B14428644 3-(2-Chloroethanesulfonyl)-N-[(4-ethenylphenyl)methyl]propanamide CAS No. 85899-19-0](/img/structure/B14428644.png)
3-(2-Chloroethanesulfonyl)-N-[(4-ethenylphenyl)methyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Chloroethanesulfonyl)-N-[(4-ethenylphenyl)methyl]propanamide is an organic compound that features a sulfonyl chloride group, an ethenyl group, and a propanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloroethanesulfonyl)-N-[(4-ethenylphenyl)methyl]propanamide typically involves multiple steps:
Formation of the sulfonyl chloride group: This can be achieved by reacting ethanesulfonyl chloride with a suitable chlorinating agent.
Introduction of the ethenyl group: The ethenyl group can be introduced via a Heck reaction, where a vinyl halide reacts with an aryl halide in the presence of a palladium catalyst.
Formation of the propanamide backbone: This step involves the reaction of the intermediate with a suitable amine to form the final propanamide structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Chloroethanesulfonyl)-N-[(4-ethenylphenyl)methyl]propanamide can undergo various chemical reactions, including:
Substitution reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols.
Oxidation and reduction reactions: The ethenyl group can undergo oxidation to form epoxides or reduction to form alkanes.
Addition reactions: The double bond in the ethenyl group can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Substitution reactions: Common reagents include amines, alcohols, and thiols, typically under basic conditions.
Oxidation reactions: Reagents such as m-chloroperbenzoic acid (mCPBA) for epoxidation.
Reduction reactions: Catalysts such as palladium on carbon (Pd/C) for hydrogenation.
Major Products Formed
Substitution reactions: Formation of sulfonamides or sulfonate esters.
Oxidation reactions: Formation of epoxides.
Reduction reactions: Formation of alkanes.
Applications De Recherche Scientifique
3-(2-Chloroethanesulfonyl)-N-[(4-ethenylphenyl)methyl]propanamide has several applications in scientific research:
Medicinal chemistry: It can be used as a building block for the synthesis of potential drug candidates.
Materials science: The compound can be used in the development of novel polymers and materials with specific properties.
Organic synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of 3-(2-Chloroethanesulfonyl)-N-[(4-ethenylphenyl)methyl]propanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl chloride group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-Chloroethanesulfonyl)-N-[(4-vinylphenyl)methyl]propanamide: Similar structure but with a vinyl group instead of an ethenyl group.
3-(2-Chloroethanesulfonyl)-N-[(4-ethynylphenyl)methyl]propanamide: Similar structure but with an ethynyl group instead of an ethenyl group.
Uniqueness
3-(2-Chloroethanesulfonyl)-N-[(4-ethenylphenyl)methyl]propanamide is unique due to the combination of its functional groups, which allows for a wide range of chemical reactions and applications. The presence of the ethenyl group provides additional reactivity compared to similar compounds with vinyl or ethynyl groups.
Propriétés
Numéro CAS |
85899-19-0 |
|---|---|
Formule moléculaire |
C14H18ClNO3S |
Poids moléculaire |
315.8 g/mol |
Nom IUPAC |
3-(2-chloroethylsulfonyl)-N-[(4-ethenylphenyl)methyl]propanamide |
InChI |
InChI=1S/C14H18ClNO3S/c1-2-12-3-5-13(6-4-12)11-16-14(17)7-9-20(18,19)10-8-15/h2-6H,1,7-11H2,(H,16,17) |
Clé InChI |
HZEBXKSDWGIMSV-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CC=C(C=C1)CNC(=O)CCS(=O)(=O)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


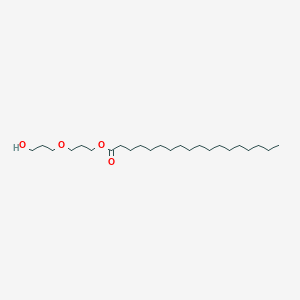
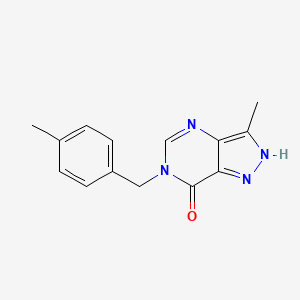
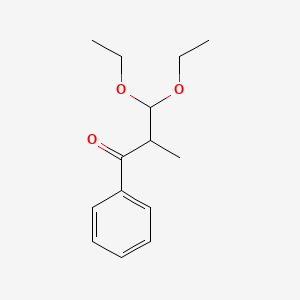
![2-Methoxy-5-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14428568.png)

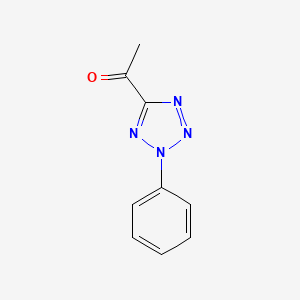
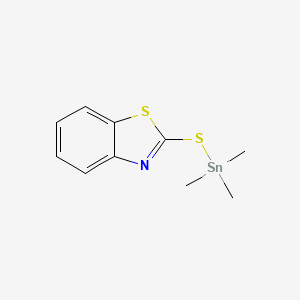


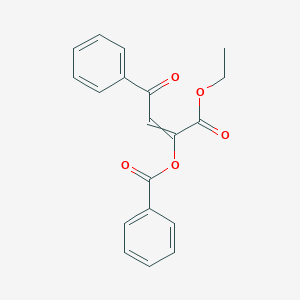

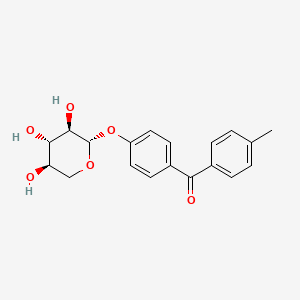
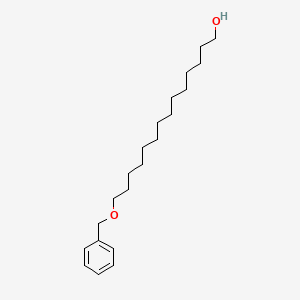
![2-[2-(Naphthalen-2-yl)ethenyl]-1-benzothiophene](/img/structure/B14428609.png)
